6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one
Overview
Description
6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one, also known as HIF-1 inhibitor, is a chemical compound that has been studied for its potential applications in scientific research. The compound has been found to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Scientific Research Applications
Electrochemical Synthesis and Analysis
An electrochemical study highlighted the conversion of 3,4-dihydroxybenzoic acid to a benzofuran derivative, showcasing the potential for electrochemical synthesis of related benzofuran compounds (Moghaddam et al., 2006). This approach could be relevant for synthesizing derivatives of 6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one.
Marine Endophytic Fungi Research
A study on compounds isolated from the marine endophytic fungus Nigrospora sp. identified derivatives of benzofuran, exhibiting moderate antitumor and antimicrobial activity (Xia et al., 2011). This research implies the potential biomedical applications of benzofuran derivatives.
Total Synthesis of Benzofuran Derivatives
The total synthesis of specific 2-isopropyliden-2H-benzofuran-3-one derivatives has been achieved, indicating a methodology that could be adapted for synthesizing related compounds like this compound (Pergomet et al., 2017).
Catalytic Applications
Research into the Barton-McCombie deoxygenation of alcohols, particularly focusing on derivatives similar to this compound, has been documented (Tormo & Fu, 2003). Such research can be pivotal in understanding the reactivity and applications of benzofuran derivatives in catalysis.
New Syntheses Approaches
Novel synthesis methods for benzofuran derivatives have been explored, indicating the versatility and potential for innovation in creating compounds like this compound (Miyake et al., 2007).
properties
IUPAC Name |
6-hydroxy-2-propan-2-ylidene-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6(2)11-10(13)8-4-3-7(12)5-9(8)14-11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQXGIIVNMTXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=C(O1)C=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365145 | |
Record name | 3(2H)-Benzofuranone, 6-hydroxy-2-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88281-13-4 | |
Record name | 3(2H)-Benzofuranone, 6-hydroxy-2-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.